molecular formula C35H51N5O4 B12423911 N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8

N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8

Numéro de catalogue: B12423911
Poids moléculaire: 613.9 g/mol
Clé InChI: XQFINGFCBFHOPE-CZAWIBBKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8 (hereafter referred to as the "target compound") is a deuterated benzamide derivative with a complex structure featuring multiple pharmacologically relevant moieties. Key structural elements include:

  • A 1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl group, which is methylated at the N3 position.
  • A benzamide backbone substituted at the 3-position with an ethyl-trans-cyclohexylamino group and at the 5-position with a 3-(4-morpholinyl)-1-propyn-1-yl moiety.
  • Deuterium incorporation (-d8), likely at methyl or methoxy groups to enhance metabolic stability .

This compound is hypothesized to act as an epigenetic modulator, given its structural resemblance to EZH2 inhibitors such as EPZ011989, which share the dihydropyridinone core and benzamide scaffold . The deuterium substitution may prolong its half-life by reducing cytochrome P450-mediated metabolism, a strategy employed in deuterated drugs like deutetrabenazine .

Propriétés

Formule moléculaire

C35H51N5O4

Poids moléculaire

613.9 g/mol

Nom IUPAC

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-1-ynyl]benzamide

InChI

InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42)/i16D2,17D2,19D2,20D2

Clé InChI

XQFINGFCBFHOPE-CZAWIBBKSA-N

SMILES isomérique

[2H]C1(C(OC(C(N1CC#CC2=CC(=C(C(=C2)N(CC)C3CCC(CC3)N(C)CCOC)C)C(=O)NCC4=C(C=C(NC4=O)C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

SMILES canonique

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of EPZ011989-d8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of click chemistry, where an alkyne group in EPZ011989-d8 undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Industrial Production Methods

Industrial production of EPZ011989-d8 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

EPZ011989-d8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of epoxides, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

EPZ011989-d8 has a wide range of scientific research applications, including:

Mécanisme D'action

EPZ011989-d8 exerts its effects by inhibiting the activity of EZH2, a key component of the Polycomb repressive complex 2 (PRC2). EZH2 catalyzes the tri-methylation of lysine 27 on histone H3 (H3K27me3), leading to the silencing of associated gene promoters. By inhibiting EZH2, EPZ011989-d8 reduces H3K27me3 levels, thereby affecting gene expression and inducing anti-tumor activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Target Deuterated?
Target Compound Dihydropyridinone-benzamide 3-(Ethyl-trans-cyclohexylamino), 5-(3-morpholinylpropynyl), deuterated methyl EZH2 (presumed) Yes (-d8)
EPZ011989 Dihydropyridinone-benzamide 3-(Ethyl-trans-cyclohexylamino), 5-(3-morpholinylpropynyl) EZH2 inhibitor No
N-[(4,6-dimethyl-2-oxo-dihydropyridinyl)methyl]-3,4,5-trimethoxybenzamide Dihydropyridinone-benzamide 3,4,5-Trimethoxybenzamide Unknown No
Indole-4-carboxamide derivative Dihydropyridinone-indole 3-Methyl-isopropyl, 6-(6-phenylpyridinyl) Kinase inhibitor (presumed) No

Key Observations:

EPZ011989: Shares the dihydropyridinone-benzamide core and substituents at positions 3 and 5 with the target compound. The absence of deuterium in EPZ011989 suggests differences in pharmacokinetics (e.g., faster metabolism). EPZ011989 is a validated EZH2 inhibitor with anti-tumor activity, implying the target compound may share this mechanism .

Trimethoxybenzamide Analog : Lacks the ethyl-trans-cyclohexylamino and morpholinylpropynyl groups, resulting in reduced steric bulk and polarity. This likely diminishes its ability to penetrate cellular membranes or bind to epigenetic targets.

Indole Carboxamide : Replaces the benzamide with an indole-carboxamide scaffold, altering electronic properties and binding interactions. The phenylpyridine substituent may enhance π-π stacking with hydrophobic kinase domains.

Table 2: Functional Comparison

Compound Mechanism of Action (MOA) Potency (IC50) Metabolic Stability Key References
Target Compound EZH2 inhibition (presumed) Not reported High (deuterated)
EPZ011989 EZH2 inhibition <100 nM Moderate
Trimethoxybenzamide Unknown N/A Low

Insights:

  • EZH2 Inhibition: Both the target compound and EPZ011989 likely inhibit EZH2, a histone methyltransferase overexpressed in cancers. The morpholinylpropynyl group in both compounds may facilitate binding to EZH2’s SAM (S-adenosylmethionine) pocket .
  • Deuterium Effects : Deuterium at methyl/methoxy groups in the target compound could reduce oxidative metabolism, as seen in deuterated drugs where C-D bonds resist cleavage by CYP450 enzymes. This may enhance bioavailability and half-life compared to EPZ011989 .
  • Transcriptomic Similarity : Evidence suggests a 20% probability that structurally similar compounds (Tanimoto Coefficient >0.85) share gene expression profiles. The target compound and EPZ011989 likely overlap in pathways like apoptosis and cell cycle regulation, but divergent substituents may alter off-target effects .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The ethyl-trans-cyclohexylamino group in both the target compound and EPZ011989 contributes to higher LogP values (~3.5–4.0), favoring blood-brain barrier penetration.
  • Synthetic Complexity: The deuterated target compound requires specialized deuteration techniques (e.g., catalytic H/D exchange), increasing synthesis costs compared to non-deuterated analogs .

Activité Biologique

N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8, commonly referred to as a complex organic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C32H44N5O3C_{32}H_{44}N_{5}O_{3} and a molecular weight of approximately 539.67 g/mol. Its structure features multiple functional groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • TRPA1 Inhibition : The compound has shown potential as a TRPA1 (Transient Receptor Potential Ankyrin 1) inhibitor. TRPA1 is implicated in pain perception and inflammatory responses. In vitro studies have indicated that this compound can modulate TRPA1 activity, which may lead to analgesic effects in pain models .
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. It appears to interfere with cellular signaling pathways that promote tumor growth .
  • CNS Penetration : The compound's lipophilicity allows it to penetrate the central nervous system (CNS), making it a candidate for treating neurological disorders .

Pharmacodynamics

Pharmacokinetic studies reveal that the compound possesses moderate metabolic stability with a clearance rate of 2.4L/h/kg2.4\,L/h/kg in rat models. The compound demonstrates high permeability across biological membranes and shows an efflux ratio of 0.6, indicating favorable absorption characteristics .

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

  • Study on Pain Models : In a controlled study involving rodent models of neuropathic pain, administration of the compound resulted in significant pain relief compared to control groups. The observed effects were linked to TRPA1 antagonism .
  • Anticancer Screening : A drug library screening identified this compound as a promising candidate against various cancer cell lines, demonstrating significant cytotoxicity at low concentrations .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
TRPA1 InhibitionModulates pain pathways
Anticancer EffectsInduces apoptosis in cancer cells
CNS PenetrationHigh permeability and low efflux

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.